Thiol-PEG3-phosphonic acid

Description

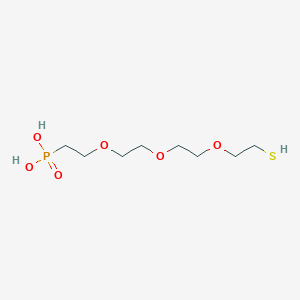

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O6PS/c9-15(10,11)7-5-13-3-1-12-2-4-14-6-8-16/h16H,1-8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKOBPQABCOCDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCP(=O)(O)O)OCCOCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19O6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Thiol-PEG3-Phosphonic Acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiol-PEG3-phosphonic acid is a heterobifunctional linker molecule of significant interest in the fields of drug delivery, biomaterials, and nanotechnology. Its unique architecture, featuring a terminal thiol group, a flexible hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a phosphonic acid moiety, allows for versatile conjugation and surface modification capabilities. This technical guide provides a comprehensive overview of the known properties of this compound, detailed experimental protocols for its application, and visual representations of its utility in various scientific contexts.

Core Properties of this compound

This compound is characterized by its three key functional components: a thiol group (-SH) that provides a reactive handle for attachment to noble metal surfaces or for bioconjugation, a triethylene glycol spacer that imparts hydrophilicity and biocompatibility, and a phosphonic acid group (-PO(OH)₂) that exhibits strong binding affinity to metal oxide surfaces.[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, compiled from various supplier data.

| Property | Value | Source |

| Chemical Name | (2-{2-[2-(2-sulfanylethoxy)ethoxy]ethoxy}ethyl)phosphonic acid | [2] |

| CAS Number | 1360716-36-4 | [2] |

| Molecular Formula | C₈H₁₉O₆PS | [2] |

| Molecular Weight | 274.27 g/mol | [2] |

| Appearance | Solid Powder | [2] |

| Purity | ≥95% - ≥98% | [1][2] |

| Storage Conditions | Dry, dark, and at -20°C for long-term storage | [2] |

Structural Information

| Identifier | Value | Source |

| SMILES | O=P(O)(O)CCOCCOCCOCCS | [2] |

| InChI | InChI=1S/C8H19O6PS/c9-15(10,11)7-5-13-3-1-12-2-4-14-6-8-16/h16H,1-8H2,(H2,9,10,11) | [2] |

Key Applications and Experimental Protocols

The dual functionality of this compound makes it a valuable tool in a range of applications, from the development of targeted drug delivery systems to the creation of advanced biomaterials.

Surface Modification of Metal Oxides

The phosphonic acid group has a strong affinity for metal oxide surfaces such as titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), and aluminum oxide (Al₂O₃), forming stable self-assembled monolayers (SAMs).[3][4] This property is particularly useful for improving the biocompatibility of medical implants and functionalizing nanoparticles for biomedical applications.[1] The binding of phosphonic acids to titanium dioxide can occur through various modes, including monodentate, bidentate, and tridentate coordination.[3][4]

This protocol describes the general procedure for modifying a titanium surface with this compound.

Materials:

-

Titanium substrate

-

This compound

-

Anhydrous ethanol (B145695)

-

Deionized water

-

Nitrogen gas stream

Procedure:

-

Substrate Cleaning: Thoroughly clean the titanium substrate by sonication in a series of solvents such as acetone, isopropanol, and deionized water to remove organic contaminants. Dry the substrate under a stream of nitrogen.

-

Solution Preparation: Prepare a 1 mM solution of this compound in anhydrous ethanol.

-

SAM Formation: Immerse the cleaned and dried titanium substrate in the this compound solution. The incubation time can vary from a few hours to overnight at room temperature to allow for the formation of a well-ordered monolayer.

-

Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any non-covalently bound molecules.

-

Drying: Dry the functionalized substrate under a gentle stream of nitrogen.

-

Characterization: The formation of the SAM can be confirmed by surface characterization techniques such as X-ray photoelectron spectroscopy (XPS) to verify the presence of phosphorus and sulfur, and contact angle measurements to assess the change in surface hydrophilicity.

Diagram: Binding of this compound to a Metal Oxide Surface

Caption: Schematic of this compound binding to a metal oxide surface.

Functionalization of Gold Nanoparticles

The thiol group at the other end of the molecule readily forms a strong dative bond with gold surfaces, making this compound an excellent choice for functionalizing gold nanoparticles (AuNPs).[5] This functionalization enhances the stability of AuNPs in biological media and provides a phosphonic acid terminus for further conjugation or for targeting bone-related tissues.[1]

This protocol outlines the ligand exchange process for functionalizing pre-synthesized citrate-capped AuNPs with this compound.[5]

Materials:

-

Citrate-capped gold nanoparticle solution

-

This compound

-

Phosphate (B84403) buffer (e.g., 10 mM, pH 7.4)

-

Deionized water

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in deionized water or a suitable buffer.

-

Ligand Exchange: To the citrate-capped AuNP solution, add the this compound stock solution. The molar ratio of the linker to AuNPs should be optimized but is typically in high excess.

-

Incubation: Incubate the mixture for several hours (e.g., 12-24 hours) at room temperature with gentle stirring to facilitate the ligand exchange process.

-

Purification: Purify the functionalized AuNPs from excess linker by centrifugation. The centrifugation speed and duration will depend on the size of the nanoparticles.

-

Washing: After centrifugation, carefully remove the supernatant and resuspend the nanoparticle pellet in a fresh phosphate buffer. Repeat the centrifugation and resuspension steps at least twice to ensure the complete removal of unbound linker.

-

Final Resuspension: After the final wash, resuspend the this compound functionalized AuNPs in the desired buffer for storage and further use.

-

Characterization: Successful functionalization can be confirmed by techniques such as UV-Vis spectroscopy (to check for shifts in the surface plasmon resonance peak), dynamic light scattering (DLS) (to measure changes in hydrodynamic diameter), and zeta potential measurements (to assess changes in surface charge).

Diagram: Functionalization of a Gold Nanoparticle

Caption: this compound attaching to a gold nanoparticle.

Application in PROTACs

This compound is also utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound provides the necessary spacing and flexibility for the two ends of the PROTAC to effectively bind to their respective proteins.

The synthesis of a PROTAC using this compound would involve conjugating a ligand for the target protein to one end of the linker and a ligand for an E3 ubiquitin ligase to the other. The specific synthetic route would depend on the reactive handles available on the respective ligands.

Diagram: PROTAC Mechanism of Action

Caption: Simplified workflow of PROTAC-mediated protein degradation.

Conclusion

This compound is a highly versatile heterobifunctional linker with broad applicability in biomedical research and development. Its distinct end-group functionalities, coupled with a hydrophilic PEG spacer, enable the precise engineering of surfaces and the construction of complex bioconjugates. The experimental protocols provided herein offer a starting point for researchers to harness the potential of this molecule in their own investigations. Further research into novel applications of this compound is anticipated to continue to drive innovation in drug delivery, diagnostics, and materials science.

References

An In-depth Technical Guide to Thiol-PEG3-phosphonic acid: Structure, Synthesis, and Application in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thiol-PEG3-phosphonic acid, a heterobifunctional linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, a proposed synthesis protocol, and its application in the targeted degradation of proteins.

Chemical Structure and Properties

This compound is a versatile linker molecule featuring a thiol group at one end and a phosphonic acid group at the other, connected by a three-unit polyethylene (B3416737) glycol (PEG) chain.[1][2][3] The thiol group provides a reactive handle for conjugation to various molecules, often through Michael addition or disulfide bond formation, while the phosphonic acid moiety can be utilized for linking to other molecular entities. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1]

Chemical Name: (2-{2-[2-(2-sulfanylethoxy)ethoxy]ethoxy}ethyl)phosphonic acid[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1360716-36-4 | [2][4][5][6] |

| Molecular Formula | C8H19O6PS | [2][4][5][6] |

| Molecular Weight | 274.27 g/mol | [2][4][5][6] |

| Appearance | Solid Powder | [2] |

| Purity | ≥98% (typical) | [2][5] |

| SMILES | O=P(O)(O)CCOCCOCCOCCS | [2][4][5] |

| Storage | Dry, dark, and at -20°C for long-term storage | [2] |

Proposed Synthesis of this compound

While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature, a plausible synthetic route can be proposed based on established methodologies for the functionalization of polyethylene glycol. The following is a hypothetical, yet chemically sound, experimental protocol.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from commercially available 2-(2-(2-hydroxyethoxy)ethoxy)ethanol. The first step is the introduction of a protected thiol group, followed by the conversion of the terminal hydroxyl group to a phosphonic acid.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

2-(2-(2-hydroxyethoxy)ethoxy)ethanol

-

Trityl chloride

-

Pyridine

-

Thioacetic acid

-

Diisopropyl azodicarboxylate (DIAD)

-

Triphenylphosphine (B44618) (PPh3)

-

Sodium hydroxide (B78521) (NaOH)

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (B128534) (Et3N)

-

Diethyl phosphite

-

Sodium hydride (NaH)

-

Bromotrimethylsilane (B50905) (TMSBr)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Diethyl ether

-

Hexanes

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Magnesium sulfate (B86663) (MgSO4)

-

Silica (B1680970) gel for column chromatography

Step 1: Synthesis of 2-(2-(2-(Tritylthio)ethoxy)ethoxy)ethanol

-

Dissolve 2-(2-(2-hydroxyethoxy)ethoxy)ethanol (1 equivalent) and trityl chloride (1.1 equivalents) in anhydrous pyridine.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction with water and extract with diethyl ether.

-

Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the trityl-protected alcohol.

-

Dissolve the protected alcohol (1 equivalent), triphenylphosphine (1.5 equivalents), and thioacetic acid (1.5 equivalents) in anhydrous THF.

-

Cool the mixture to 0°C and add DIAD (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Concentrate the reaction mixture and purify by silica gel chromatography (ethyl acetate/hexanes) to yield the thioacetate (B1230152) intermediate.

-

Dissolve the thioacetate in methanol (B129727) and add a solution of NaOH (2 equivalents) in water.

-

Stir at room temperature for 2 hours, then neutralize with 1 M HCl.

-

Extract with DCM, dry the organic layer over MgSO4, and concentrate to give 2-(2-(2-(tritylthio)ethoxy)ethoxy)ethanol.

Step 2: Synthesis of Diethyl (2-(2-(2-(tritylthio)ethoxy)ethoxy)ethyl)phosphonate

-

Dissolve 2-(2-(2-(tritylthio)ethoxy)ethoxy)ethanol (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM at 0°C.

-

Add methanesulfonyl chloride (1.2 equivalents) dropwise and stir for 2 hours at 0°C.

-

Wash the reaction mixture with water and brine, dry over MgSO4, and concentrate to obtain the mesylate.

-

In a separate flask, add sodium hydride (1.5 equivalents) to anhydrous THF at 0°C, followed by the dropwise addition of diethyl phosphite (1.2 equivalents).

-

Stir the mixture for 30 minutes at 0°C, then add a solution of the mesylate in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with ethyl acetate.

-

Dry the organic layer over MgSO4, concentrate, and purify by silica gel chromatography to yield the phosphonate (B1237965) ester.

Step 3: Synthesis of this compound

-

Dissolve diethyl (2-(2-(2-(tritylthio)ethoxy)ethoxy)ethyl)phosphonate (1 equivalent) in anhydrous DCM.

-

Add bromotrimethylsilane (5 equivalents) and stir at room temperature for 12 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Add a mixture of trifluoroacetic acid, water, and triethylsilane to the residue to remove the trityl protecting group.

-

Stir for 2 hours at room temperature.

-

Concentrate the mixture and co-evaporate with toluene (B28343) to remove residual acids.

-

Purify the crude product by reverse-phase chromatography to obtain this compound.

Application in PROTAC Synthesis

This compound is primarily used as a heterobifunctional linker in the synthesis of PROTACs.[4] PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8] The synthesis of a PROTAC using this linker involves sequential or convergent coupling of a target protein ligand and an E3 ligase ligand to the two reactive ends of the linker.

General Workflow for PROTAC Synthesis

The thiol and phosphonic acid groups of the linker allow for orthogonal conjugation strategies. For instance, the thiol group can react with a maleimide-functionalized ligand, while the phosphonic acid can be coupled to a hydroxyl- or amine-containing ligand through esterification or amidation, respectively.

Caption: General workflow for PROTAC synthesis using a heterobifunctional linker.

Conclusion

This compound is a valuable chemical tool for researchers in drug discovery and chemical biology. Its defined structure and bifunctional nature enable the rational design and synthesis of PROTACs for targeted protein degradation. While a publicly available, detailed synthesis protocol is scarce, the proposed synthetic route provides a solid foundation for its preparation in a laboratory setting. The continued development and application of such linkers are expected to drive the advancement of PROTAC-based therapeutics.

References

- 1. Thiol-PEG-phosphonic acid | AxisPharm [axispharm.com]

- 2. xcessbio.com [xcessbio.com]

- 3. This compound - Creative Biolabs [creative-biolabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound, CAS 1360716-36-4 | AxisPharm [axispharm.com]

- 7. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]

- 8. youtube.com [youtube.com]

In-Depth Technical Guide: Thiol-PEG3-Phosphonic Acid

CAS Number: 1360716-36-4

An Essential Tool for Bioconjugation and Targeted Drug Delivery

Thiol-PEG3-phosphonic acid is a heterobifunctional linker molecule integral to advancements in biomedical research and drug development. Its unique architecture, featuring a terminal thiol group, a hydrophilic triethylene glycol (PEG3) spacer, and a phosphonic acid moiety, provides researchers with a versatile tool for a range of applications, most notably in the development of Proteolysis Targeting Chimeras (PROTACs) and the functionalization of nanoparticles for targeted drug delivery. This guide offers a comprehensive overview of its properties, synthesis, and key experimental protocols.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective application. The following table summarizes its key quantitative data.

| Property | Value | Source(s) |

| CAS Number | 1360716-36-4 | [1][2][3] |

| Molecular Formula | C₈H₁₉O₆PS | [1][2] |

| Molecular Weight | 274.27 g/mol | [1][2] |

| Purity | Typically ≥95% or ≥98% | [1][2][3] |

| Appearance | Solid Powder | [2] |

| Storage | Sealed in dry conditions at 2-8°C or -20°C for long-term storage. | [1][2] |

Core Applications

The distinct functional groups of this compound dictate its primary applications in the fields of targeted therapy and nanotechnology.

PROTAC Linker

This compound serves as a flexible linker in the synthesis of PROTACs.[4] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6][7] The PEG3 linker provides the necessary spatial orientation for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.

Nanoparticle Functionalization

The thiol group of the linker readily forms a strong covalent bond with the surface of gold nanoparticles, while the phosphonic acid group can be used for further conjugation or to improve the biocompatibility of the nanoparticles.[8] This functionalization is critical for enhancing the in vivo stability and circulation time of nanoparticles and for attaching targeting ligands or therapeutic payloads for drug delivery applications.[8]

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in a research setting.

General Protocol for Protein Conjugation

This protocol outlines the steps for conjugating this compound to a protein with available primary amines (e.g., lysine (B10760008) residues) via EDC/NHS chemistry.

Materials:

-

This compound

-

Protein of interest in an amine-free buffer (e.g., PBS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer (e.g., MES, pH 6.0)

-

Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching solution (e.g., Tris-HCl or hydroxylamine)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Activation of this compound:

-

Dissolve this compound in the Activation Buffer.

-

Add EDC and NHS to the solution (a common molar ratio is 1:2:5 for Acid:EDC:NHS).

-

Incubate for 15-30 minutes at room temperature to form the NHS ester.[9]

-

-

Conjugation to Protein:

-

Quenching the Reaction:

-

Add the quenching solution to a final concentration of 10-50 mM to stop the reaction.

-

Incubate for 15-30 minutes at room temperature.[9]

-

-

Purification:

-

Remove excess linker and byproducts using size-exclusion chromatography or dialysis to obtain the purified protein-PEG conjugate.[9]

-

Protocol for Functionalizing Gold Nanoparticles

This protocol describes the ligand exchange process to functionalize citrate-capped gold nanoparticles with this compound.

Materials:

-

Citrate-capped gold nanoparticle solution

-

This compound

-

Ultrapure water or PBS

Procedure:

-

Preparation of Linker Solution: Prepare a stock solution of this compound in ultrapure water.

-

Ligand Exchange Reaction:

-

Purification of Functionalized Nanoparticles:

-

Centrifuge the solution to pellet the functionalized gold nanoparticles and remove excess linker.[8]

-

Carefully remove the supernatant and resuspend the nanoparticle pellet in ultrapure water or PBS.[8]

-

Repeat the centrifugation and resuspension steps at least twice to ensure complete removal of unbound linker.[8]

-

-

Storage: Store the final functionalized gold nanoparticles at 4°C.[8]

Visualizing Key Processes

Diagrams illustrating the core mechanisms and workflows involving this compound can aid in understanding its utility.

Caption: Mechanism of PROTAC-mediated protein degradation.

Caption: Workflow for gold nanoparticle functionalization.

References

- 1. chemscene.com [chemscene.com]

- 2. xcessbio.com [xcessbio.com]

- 3. This compound, CAS 1360716-36-4 | AxisPharm [axispharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Technical Guide: Thiol-PEG3-phosphonic Acid in Bioconjugation and Nanomaterial Functionalization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Thiol-PEG3-phosphonic acid, a heterobifunctional linker critical in bioconjugation, drug delivery, and nanotechnology. It details the molecule's physicochemical properties, provides experimental protocols for its application, and illustrates key workflows.

Core Compound Data

This compound is a versatile molecule featuring a thiol group for robust anchoring to surfaces like gold nanoparticles, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a phosphonic acid group for interaction with metal ions or further conjugation.

| Property | Value | Source(s) |

| Molecular Weight | 274.27 g/mol | [1][2][3][4][5] |

| Chemical Formula | C₈H₁₉O₆PS | [1][2][3][4][5] |

| CAS Number | 1360716-36-4 | [1] |

| Chemical Name | (2-{2-[2-(2-sulfanylethoxy)ethoxy]ethoxy}ethyl)phosphonic acid | [1] |

| Purity | ≥90-98% (Varies by supplier) | [1][2][4] |

| Appearance | Solid Powder | [1] |

| Primary Application | PROTAC Linker, Nanoparticle Surface Modification | [1][5][6][7] |

Key Applications

This compound is instrumental in several advanced biomedical applications:

-

PROTACs: It serves as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific target proteins by utilizing the cell's ubiquitin-proteasome system.[1][5]

-

Drug Delivery: The molecule enhances the cellular uptake and efficacy of drugs.[6] By conjugating it to therapeutic agents, their solubility and circulation time in the bloodstream can be increased.[6] It is also used in developing smart drug delivery systems that respond to stimuli like pH or temperature.[6]

-

Biomaterial and Implant Coating: The phosphonic acid group can interact with calcium ions, facilitating the formation of mineralized coatings on medical implants. This enhances biocompatibility and reduces inflammatory responses.[6]

-

Live-Cell Imaging: When conjugated to nanoparticles like gold nanoparticles (AuNPs) or quantum dots (QDs), it creates stable and specific probes for real-time cellular analysis.[7] The PEG spacer minimizes non-specific binding and improves biocompatibility.[7]

Experimental Protocols

Functionalization of Gold Nanoparticles (AuNPs) with this compound

This protocol outlines the ligand exchange process to functionalize citrate-capped AuNPs.

Materials:

-

Citrate-capped AuNP solution

-

This compound

-

Ultrapure water

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microcentrifuge and tubes

Procedure:

-

Prepare Stock Solution: Create a stock solution of this compound in ultrapure water. A molar excess of the thiol ligand is typically used.

-

Ligand Exchange: In a microcentrifuge tube, mix the citrate-capped AuNP solution with the this compound stock solution.

-

Incubation: Gently stir or shake the mixture at room temperature for 12-24 hours to facilitate ligand exchange.

-

Purification: Centrifuge the solution to pellet the functionalized AuNPs and remove excess unbound linker. The speed and duration will depend on the nanoparticle size.

-

Washing: Carefully remove the supernatant and resuspend the nanoparticle pellet in ultrapure water or PBS. Repeat the centrifugation and resuspension steps at least twice to ensure complete removal of unbound ligands.[8]

-

Final Resuspension: After the final wash, resuspend the functionalized AuNPs in the desired buffer for storage at 4°C.[8]

Workflow for AuNP functionalization.

Bioconjugation via EDC/NHS Chemistry

This protocol describes the covalent attachment of a biomolecule (e.g., an antibody) to the carboxyl group of a related linker, Thiol-PEG3-acid, which follows a similar activation principle for its terminal acid group.

Materials:

-

Thiol-PEG3-acid functionalized surface or nanoparticle

-

Biomolecule (e.g., protein, peptide)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Conjugation Buffer (e.g., 100 mM Phosphate buffer, 150 mM NaCl, pH 7.2)

-

Quenching Solution (e.g., 1 M 2-Mercaptoethanol or Cysteine)

-

Desalting columns or dialysis equipment

Procedure:

-

Prepare the Thiol-Containing Molecule: Dissolve the biomolecule in a degassed conjugation buffer to a concentration of 1-10 mg/mL. If necessary, reduce any disulfide bonds using a reducing agent like TCEP.[9]

-

Activate the Acid Group: Immediately before use, prepare a stock solution of the Thiol-PEG3-acid linker in an anhydrous solvent like DMSO or DMF.[9] In a separate reaction, the acid groups on the functionalized surface are activated by adding EDC and NHS.

-

Conjugation Reaction: Add the desired molar excess of the activated linker solution to the biomolecule solution. The reaction is typically carried out for 2 hours at room temperature or overnight at 4°C with gentle agitation.[7]

-

Quenching: Add the quenching solution to the reaction mixture to deactivate any unreacted sites.[7]

-

Purification: Purify the resulting conjugate using desalting columns or dialysis to remove excess reagents.

EDC/NHS conjugation pathway.

References

- 1. xcessbio.com [xcessbio.com]

- 2. This compound - CD Bioparticles [cd-bioparticles.net]

- 3. This compound, CAS 1360716-36-4 | AxisPharm [axispharm.com]

- 4. chemscene.com [chemscene.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Thiol-PEG-phosphonic acid | AxisPharm [axispharm.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Unraveling the Bifunctional Nature of Thiol-PEG3-Phosphonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiol-PEG3-phosphonic acid is a heterobifunctional linker molecule that has garnered significant interest across various scientific disciplines, including materials science, biotechnology, and pharmaceutical development. Its unique architecture, featuring a terminal thiol group, a flexible three-unit polyethylene (B3416737) glycol (PEG) spacer, and a phosphonic acid moiety, provides a versatile platform for surface modification, bioconjugation, and the construction of complex molecular assemblies. This in-depth technical guide explores the fundamental properties of this compound, detailing its dual anchoring capabilities, the role of its PEG spacer, and its applications in nanoparticle functionalization and targeted protein degradation. This document provides researchers with a comprehensive understanding of this linker's utility, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate its effective implementation in research and development.

Introduction: The Molecular Architecture and its Implications

This compound's versatility stems from its distinct molecular components:

-

Thiol Group (-SH): This functional group exhibits a strong affinity for noble metal surfaces, most notably gold, forming stable self-assembled monolayers (SAMs) through a covalent gold-sulfur bond. This interaction is fundamental to the functionalization of gold nanoparticles, sensors, and other gold-based materials.

-

Phosphonic Acid Group (-PO(OH)₂): The phosphonic acid moiety serves as a robust anchor to various metal oxide surfaces, such as titanium dioxide (TiO₂) and iron oxides (Fe₂O₃). This interaction is crucial for modifying the surfaces of implants, quantum dots, and other metal oxide-based nanomaterials to enhance biocompatibility and stability.

-

Polyethylene Glycol (PEG) Spacer (- (OCH₂CH₂)₃-): The three-unit PEG linker provides several key advantages. It imparts hydrophilicity, which can improve the aqueous solubility and biocompatibility of the resulting conjugates. The flexibility of the PEG chain can also be critical in applications such as Proteolysis Targeting Chimeras (PROTACs), where it allows for the optimal spatial orientation of linked molecules to facilitate the formation of stable ternary complexes.

This trifecta of functionalities makes this compound an invaluable tool for creating well-defined and functional bio-inorganic interfaces.

Data Presentation: A Quantitative Look at Bifunctional Interactions

The efficacy of this compound as a surface modifier is rooted in the stability and density of the self-assembled monolayers it forms. The following tables summarize key quantitative data related to the binding of its terminal functional groups to relevant substrates.

Table 1: Comparative Stability of Thiol and Phosphonic Acid Self-Assembled Monolayers (SAMs)

| Anchoring Group | Substrate | Stability in Tris-Buffered Saline (37°C) | Stability in Ambient Air |

| Thiol | Gold | Stable for up to 7 days[1][2] | Unstable, significant degradation within 1 day[1][2] |

| Phosphonic Acid | Titanium | Significant desorption within 1 day[1][2] | Stable for up to 14 days[1][2] |

Table 2: Surface Coverage Density of Thiol-PEG Linkers on Gold Nanoparticles

| Linker Molecule | Nanoparticle Size | Surface Coverage (molecules/nm²) | Reference |

| Thiol-PEG-Carboxylic Acid | Various | 4.3 - 6.3 (inversely related to linker length) | [3] |

| Thiol-PEG-Amine (3kDa) | 50 nm | 2.21 | |

| Thiol-PEG-Amine (5kDa) | 50 nm | 1.33 |

Experimental Protocols: Harnessing the Power of Bifunctionality

Detailed methodologies are crucial for the successful application of this compound. The following protocols provide step-by-step guidance for key experimental procedures.

Formation of a Self-Assembled Monolayer (SAM) on a Gold Surface

This protocol outlines the procedure for creating a well-ordered monolayer of this compound on a gold substrate, a foundational step for many biosensor and surface chemistry applications.

Materials:

-

Gold-coated substrate

-

This compound

-

200-proof ethanol (B145695)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION ADVISED )

-

Clean glass or polypropylene (B1209903) containers

-

Nitrogen gas

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrate in piranha solution for 5-10 minutes to remove organic contaminants.

-

Rinse thoroughly with deionized water and then with ethanol.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

-

Thiol Solution Preparation:

-

Prepare a 1 mM solution of this compound in 200-proof ethanol.

-

-

SAM Formation:

-

Place the clean, dry gold substrate in a container with the thiol solution, ensuring the entire gold surface is submerged.

-

Backfill the container with nitrogen gas to minimize oxidation of the thiol groups.

-

Seal the container and allow it to stand for 24-48 hours at room temperature to allow for the formation of a well-ordered monolayer.

-

-

Rinsing and Drying:

-

Remove the substrate from the thiol solution and rinse thoroughly with ethanol to remove non-specifically bound molecules.

-

Dry the substrate under a gentle stream of nitrogen.

-

Functionalization of Gold Nanoparticles (AuNPs)

This protocol details the ligand exchange process for modifying the surface of citrate-capped gold nanoparticles with this compound.

Materials:

-

Citrate-capped gold nanoparticle solution

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ultrapure water

-

Microcentrifuge

Procedure:

-

Thiol Solution Preparation:

-

Prepare a stock solution of this compound in ultrapure water.

-

-

Ligand Exchange Reaction:

-

Purification:

-

Centrifuge the solution to pellet the functionalized AuNPs.

-

Carefully remove the supernatant and resuspend the nanoparticle pellet in PBS.

-

Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound linker.[4]

-

Immobilization on a Titanium Dioxide Surface

This protocol provides a general framework for anchoring this compound to a TiO₂ surface.

Materials:

-

Titanium dioxide substrate

-

This compound

-

Anhydrous solvent (e.g., ethanol or toluene)

-

Oven

Procedure:

-

Substrate Preparation:

-

Clean the TiO₂ substrate by sonication in ethanol and then deionized water.

-

Dry the substrate thoroughly.

-

-

Phosphonic Acid Solution Preparation:

-

Prepare a dilute solution (e.g., 1 mM) of this compound in an anhydrous solvent.

-

-

Immobilization:

-

Immerse the TiO₂ substrate in the phosphonic acid solution.

-

Incubate for several hours at room temperature or elevated temperature (e.g., 60°C) to facilitate binding.

-

-

Rinsing and Annealing:

-

Rinse the substrate with the anhydrous solvent to remove unbound molecules.

-

Dry the substrate and anneal at an elevated temperature (e.g., 120°C) to promote the formation of strong covalent bonds between the phosphonic acid and the TiO₂ surface.

-

Mandatory Visualizations: Workflows and Pathways

Visual representations are essential for understanding the complex processes involving this compound.

Caption: Workflow for Self-Assembled Monolayer (SAM) Formation.

Caption: PROTAC Mechanism of Action.

Caption: Role of the PEG3 Linker in PROTAC Efficacy.

Conclusion: A Versatile Tool for Advancing Research

This compound stands out as a powerful and versatile tool for researchers at the interface of chemistry, biology, and materials science. Its bifunctional nature allows for the strategic modification of a wide range of surfaces, enabling the development of advanced biosensors, biocompatible implants, and sophisticated nanoparticle-based systems. Furthermore, its role as a flexible linker in the rapidly evolving field of targeted protein degradation highlights its significance in modern drug discovery. By providing a comprehensive overview of its properties, quantitative data, and detailed experimental protocols, this technical guide aims to empower researchers to fully leverage the potential of this compound in their scientific endeavors.

References

Thiol Group Reactivity in Thiol-PEG3-Phosphonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, reactivity, and applications of Thiol-PEG3-phosphonic acid, a heterobifunctional linker molecule of significant interest in biomedical research and drug development. The unique combination of a reactive thiol group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a phosphonic acid moiety for surface anchoring makes this molecule a versatile tool for bioconjugation, surface modification, and the development of targeted drug delivery systems.

Core Concepts: Understanding the Thiol Group

The thiol group (-SH) is the primary reactive center of this compound, enabling the covalent attachment of a wide range of molecules. The reactivity of the thiol group is governed by its nucleophilicity and its susceptibility to oxidation.

The sulfur atom in the thiol group is highly nucleophilic, particularly in its deprotonated thiolate form (-S⁻). This allows it to readily participate in several types of conjugation reactions. However, the thiol group is also prone to oxidation, which can lead to the formation of disulfide bonds (-S-S-). This reactivity is a double-edged sword: it can be exploited for specific applications like forming reducible linkages in drug delivery systems, but it can also be an undesirable side reaction that needs to be controlled.

Key Reactions of the Thiol Group

The versatility of the thiol group in this compound allows for several key conjugation strategies:

-

Thiol-Maleimide Michael Addition: This is one of the most common and efficient methods for thiol conjugation. The thiol group reacts with the double bond of a maleimide (B117702) to form a stable thioether linkage. This reaction is highly specific for thiols at neutral pH (6.5-7.5), minimizing off-target reactions with other functional groups like amines.[1][2][3][4][5]

-

Thiol-Ene Click Chemistry: In the presence of a radical initiator (often UV light), the thiol group can react with an alkene (an "ene") to form a thioether bond. This "click" reaction is highly efficient and can be performed under mild, biocompatible conditions.[6][7][8][9]

-

Disulfide Bond Formation: Thiols can be oxidized to form disulfide bonds. This reaction is reversible, and the resulting disulfide linkage can be cleaved by reducing agents. This property is often utilized in drug delivery systems to trigger drug release in the reducing environment of the cell cytoplasm.[10][11][12]

-

Thiol-Halide Nucleophilic Substitution (SN2): The nucleophilic thiol group can react with alkyl halides in an SN2 reaction to form a thioether bond.

Quantitative Data Summary: Factors Influencing Thiol Group Reactivity

While specific kinetic data for this compound is not extensively available in the public domain, the reactivity of the thiol group is governed by several key parameters. The following table summarizes these factors based on studies of similar thiol-PEG molecules.

| Parameter | Effect on Thiol Reactivity | Rationale |

| pH | Higher pH increases reactivity (up to a point) | The thiol group is more nucleophilic in its deprotonated thiolate form (-S⁻). The pKa of thiols is typically around 8-9, so a pH closer to this value will increase the concentration of the more reactive thiolate. However, very high pH can also lead to side reactions like hydrolysis of maleimides.[1][3] |

| Buffer Type and Concentration | Can influence reaction kinetics | Buffers can catalyze the reaction. Lowering the buffer concentration can slow down gelation kinetics in thiol-maleimide reactions.[1][2][5] It is crucial to use buffers that do not contain competing thiols. |

| Presence of Reducing Agents | Prevents unwanted disulfide bond formation | Reducing agents like Tris(2-carboxyethyl)phosphine (TCEP) prevent the oxidation of thiols to disulfides, ensuring the availability of the free thiol for the desired conjugation reaction. |

| Oxygen Content | Oxygen can lead to thiol oxidation | Degassing buffers and performing reactions under an inert atmosphere (e.g., nitrogen or argon) can minimize the oxidation of thiols to disulfides. |

| Reactant Concentration | Higher concentrations generally lead to faster reaction rates | As with most chemical reactions, increasing the concentration of the reactants will increase the frequency of molecular collisions and thus the reaction rate. |

| Temperature | Higher temperatures generally increase reaction rates | Increased temperature provides more kinetic energy to the reacting molecules, leading to a faster reaction. However, stability of the reactants and products must be considered. |

Experimental Protocols

The following are detailed methodologies for key experiments involving thiol-PEG linkers, adapted for this compound based on available literature for similar compounds.

Protocol 1: Functionalization of Gold Nanoparticles with this compound

This protocol describes the process of coating gold nanoparticles (AuNPs) with this compound. The thiol group has a strong affinity for gold surfaces, leading to the formation of a self-assembled monolayer (SAM).

Materials:

-

Citrate-stabilized gold nanoparticle solution

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ultrapure water

-

Microcentrifuge tubes

Procedure:

-

Prepare this compound stock solution: Dissolve this compound in ultrapure water to a final concentration of 1-10 mM.

-

Ligand Exchange Reaction: In a microcentrifuge tube, mix the citrate-stabilized gold nanoparticle solution with the this compound stock solution. A molar excess of the thiol ligand is typically used to drive the reaction to completion.

-

Incubation: Incubate the mixture at room temperature for 12-24 hours with gentle stirring or shaking to facilitate the ligand exchange process.

-

Purification: Centrifuge the solution to pellet the functionalized AuNPs. The speed and duration of centrifugation will depend on the size of the nanoparticles.

-

Washing: Carefully remove the supernatant containing excess unbound linker and displaced citrate (B86180) ions. Resuspend the nanoparticle pellet in fresh PBS.

-

Repeat Washing: Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of any unbound reagents.

-

Final Resuspension: After the final wash, resuspend the this compound functionalized AuNPs in the desired buffer for storage or further use.

Protocol 2: Conjugation of this compound to a Maleimide-Activated Protein

This protocol outlines the steps for conjugating this compound to a protein that has been functionalized with a maleimide group.

Materials:

-

Maleimide-activated protein

-

This compound

-

Degassed conjugation buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.2)

-

Tris(2-carboxyethyl)phosphine (TCEP) stock solution (10 mM in degassed water)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching solution (e.g., 1 M 2-mercaptoethanol (B42355) in conjugation buffer)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Protein Solution: Dissolve the maleimide-activated protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.

-

Prepare this compound Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. Add the linker dropwise while gently stirring.

-

Incubation: Flush the reaction vessel with an inert gas (e.g., argon or nitrogen), seal it, and incubate at room temperature for 2 hours or at 4°C overnight with gentle mixing.

-

Quenching: Add the quenching solution to a final concentration of 10-50 mM to react with any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

-

Purification: Remove the excess this compound and quenching reagent from the conjugated protein using a suitable purification method, such as size-exclusion chromatography.

Visualizations

Workflow for Gold Nanoparticle Functionalization

Caption: Workflow for the functionalization of gold nanoparticles.

Logical Workflow for PROTAC Synthesis

Caption: Logical workflow for the synthesis of a PROTAC molecule.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. researchgate.net [researchgate.net]

- 3. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Control of thiol-maleimide reaction kinetics in PEG hydrogel networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphine-mediated one-pot thiol–ene “click” approach to polymer–protein conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Radical-mediated thiol–ene ‘click’ reactions in deep eutectic solvents for bioconjugation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Thiol-PEG-phosphonic acid | AxisPharm [axispharm.com]

- 11. uwaterloo.ca [uwaterloo.ca]

- 12. A disulfide-based linker for thiol–norbornene conjugation: formation and cleavage of hydrogels by the use of light - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Phosphonic Acid Group in Thiol-PEG3-Phosphonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiol-PEG3-phosphonic acid is a heterobifunctional linker molecule of significant interest in the fields of nanotechnology, drug delivery, and bioconjugation. Its unique architecture, featuring a terminal thiol group, a flexible tri-polyethylene glycol (PEG) spacer, and a phosphonic acid moiety, offers a versatile platform for the functionalization of surfaces and the construction of complex biomolecular architectures. This technical guide provides an in-depth exploration of the core functions of the phosphonic acid group within this molecule, supported by quantitative data from analogous systems, detailed experimental protocols, and workflow visualizations to facilitate its practical application in research and development.

Core Functionality of the Phosphonic Acid Group

The phosphonic acid group (-PO(OH)₂) is a key functional component of this compound, imparting several critical properties that are leveraged in a variety of scientific applications.

-

Strong Surface Anchoring: The primary role of the phosphonic acid group is to serve as a robust anchoring moiety for the stable immobilization of the linker onto a variety of metal oxide surfaces. This includes materials of significant interest in biomaterials and electronics, such as titanium dioxide (TiO₂), iron oxides (e.g., Fe₃O₄), and zinc oxide (ZnO). The phosphonic acid forms strong, covalent-like bonds with these surfaces through the formation of P-O-metal linkages. This interaction is thermodynamically favorable and results in the formation of stable, well-organized self-assembled monolayers (SAMs).

-

High Affinity for Metal Oxides: Compared to other common surface anchoring groups like carboxylic acids, phosphonic acids exhibit a significantly higher binding affinity and form more hydrolytically stable bonds with metal oxide surfaces. This enhanced stability is crucial for applications in biological media where the functionalized surface is exposed to aqueous environments.

-

Nanoparticle Stabilization: When used to coat nanoparticles, the phosphonic acid group provides excellent colloidal stability. The strong binding prevents the aggregation of nanoparticles in suspension, which is a critical requirement for their use in biomedical applications such as drug delivery and medical imaging. The negatively charged nature of the deprotonated phosphonate (B1237965) group at physiological pH also contributes to electrostatic repulsion between particles, further enhancing their stability.

-

Biocompatibility and Hydrophilicity: The phosphonic acid headgroup, in conjunction with the PEG spacer, contributes to the overall hydrophilicity of the modified surface. This is advantageous in biological applications as it can reduce non-specific protein adsorption, a phenomenon that often leads to the rapid clearance of nanoparticles from circulation and can trigger an immune response.

Quantitative Data

While specific quantitative data for this compound is not extensively published, the following tables provide representative data from studies on analogous phosphonic acid-terminated and thiol-terminated PEG molecules on relevant surfaces. This data offers valuable insights into the expected performance characteristics.

Table 1: Representative Binding Affinity of Anchoring Groups on Titanium Dioxide (Anatase) Nanoparticles

| Anchoring Group | Adsorption Constant (K in M⁻¹) | Grafting Density (molecules/nm²) | Reference |

| Phosphonic Acid | 1.0 x 10⁵ | 4.5 | [1] |

| Carboxylic Acid | 1.2 x 10³ | 3.8 | [1] |

| Catechol | 2.5 x 10⁴ | 2.9 | [1] |

Note: Data is for analogous monofunctional molecules and serves as a comparison of binding strengths.

Table 2: Representative Grafting Density of PEG-Thiols on Gold Nanoparticles

| PEG Molecular Weight ( g/mol ) | Nanoparticle Diameter (nm) | Grafting Density (PEG/nm²) | Reference |

| 2,100 | 15 | 3.93 | [2][3] |

| 10,800 | 15 | 1.57 | [2][3] |

| 51,400 | 15 | 0.31 | [2][3] |

Note: Grafting density is influenced by the chain length of the PEG spacer due to steric hindrance.

Table 3: Physicochemical Properties of Functionalized Nanoparticles

| Nanoparticle System | Functionalizing Agent | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |

| ZnO Nanoparticles | Unmodified | ~250 | -11.48 | [4] |

| ZnO Nanoparticles | Perfluorinated Phosphonic Acid | Increased | More negative (e.g., -89.12) | [4] |

| Iron Oxide Nanoparticles | PEG-Dopamine | ~25 | -30 | [5][6] |

| Iron Oxide Nanoparticles | PEG-Phosphonic Acid | ~30 | -40 | [5][6] |

Note: This table provides examples of how surface functionalization with phosphonic acid-containing ligands can alter the physicochemical properties of nanoparticles.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound and similar molecules.

Protocol for Surface Functionalization of Iron Oxide Nanoparticles

This protocol describes a direct, biphasic method for rendering hydrophobic iron oxide nanoparticles (IONPs) hydrophilic and stable in aqueous solutions using a phosphonic acid-terminated PEG linker.[5][7]

Materials:

-

Hydrophobic oleic acid-capped IONPs (dispersed in hexanes)

-

This compound

-

Methanol

-

Deionized water

-

Hexanes

-

Sonicator

Procedure:

-

Suspend 2-3 mg of hydrophobic IONPs in 10 mL of hexanes.

-

In a separate vial, dissolve 5 mg of this compound in a methanol/water solution (2:5 ratio, 7 mL total volume). Adjust the pH to approximately 4 with a suitable acid if necessary.

-

Combine the IONP suspension with the linker solution to create a biphasic mixture.

-

Sonicate the mixture for 1 hour. During this time, the ligand exchange will occur, and the nanoparticles will transfer to the aqueous phase.

-

After sonication, allow the phases to separate. The aqueous phase containing the now hydrophilic IONPs will appear black or dark brown.

-

Carefully collect the aqueous phase.

-

Wash the aqueous phase by extracting it with hexanes (3 x 20 mL) to remove any remaining hydrophobic starting material and oleic acid.

-

The purified aqueous suspension of this compound functionalized IONPs can be further purified by dialysis or lyophilized for storage.

Protocol for Antibody-Drug Conjugate (ADC) Synthesis via Thiol Linker

This protocol outlines the general steps for conjugating a drug-linker construct, where the linker is this compound, to a monoclonal antibody (mAb) through reduced interchain disulfide bonds.[8][9][10]

Materials:

-

Monoclonal antibody (mAb)

-

This compound

-

Amine-containing cytotoxic drug

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) crosslinker

-

N-Hydroxysuccinimide (NHS)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quenching agent (e.g., N-acetylcysteine)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

Part A: Synthesis of the Drug-Linker Construct

-

Activate the phosphonic acid group of this compound by reacting it with a carbodiimide (e.g., DCC) and NHS in an appropriate organic solvent to form an NHS ester.

-

React the NHS-activated linker with the amine-containing cytotoxic drug. The amine group of the drug will displace the NHS group, forming a stable amide bond.

-

Purify the resulting drug-linker construct using reverse-phase HPLC.

Part B: Antibody Reduction and Conjugation

-

Partially reduce the interchain disulfide bonds of the mAb using a controlled amount of a reducing agent like TCEP or DTT. The reaction is typically carried out in PBS at 37°C for 1-2 hours.

-

Remove the excess reducing agent immediately by passing the reduced antibody through a desalting column equilibrated with PBS.

-

Dissolve the drug-linker construct (from Part A) in a suitable co-solvent (e.g., DMSO).

-

Slowly add the drug-linker solution to the reduced antibody solution with gentle stirring. A molar excess of the drug-linker per available thiol group is typically used.

-

Allow the conjugation reaction to proceed at room temperature for 1-4 hours. The thiol group of the linker will react with a maleimide-activated drug or the thiol group of the antibody will react with a maleimide-activated drug-linker.

-

Quench the reaction by adding an excess of a thiol-containing molecule like N-acetylcysteine.

-

Purify the resulting ADC using size-exclusion chromatography or a desalting column to remove unconjugated drug-linker and other small molecules.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and logical relationships described in this guide.

Caption: Workflow for Surface Functionalization of Iron Oxide Nanoparticles.

Caption: General Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

Caption: Logical Relationship of this compound Components.

Conclusion

The phosphonic acid group is a critical determinant of the functionality of this compound, providing a highly effective means of anchoring this versatile linker to metal oxide surfaces and nanoparticles. Its strong binding affinity and the stability of the resulting monolayers make it a superior choice for applications requiring robust surface modification in demanding environments. When combined with the functionalities of the thiol group and the PEG spacer, the phosphonic acid moiety enables the creation of advanced materials and bioconjugates with tailored properties for a wide range of applications in drug delivery, diagnostics, and biomaterial science. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of this powerful molecule.

References

- 1. Quantitative Determination and Comparison of the Surface Binding of Phosphonic Acid, Carboxylic Acid, and Catechol Ligands on TiO2 Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DSpace [cora.ucc.ie]

- 3. PEGylated gold nanoparticles: polymer quantification as a function of PEG lengths and nanoparticle dimensions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Surface functionalization of magnetic iron oxide nanoparticles for MRI applications - effect of anchoring group and ligand exchange protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Surface Functionalization of Magnetic Iron Oxide Nanoparticles for MRI Applications – Effect of Anchoring Group and Ligand Exchange Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. cellmosaic.com [cellmosaic.com]

- 10. Protocols | BroadPharm [broadpharm.com]

An In-depth Technical Guide to the Solubility and Stability of Thiol-PEG3-phosphonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Thiol-PEG3-phosphonic acid. As a heterobifunctional linker, this molecule is of significant interest in bioconjugation, drug delivery, and particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document summarizes available data, presents detailed experimental protocols for characterization, and includes visualizations of key concepts to facilitate its effective application in research and development.

Core Properties of this compound

This compound possesses three key chemical features that define its utility: a terminal thiol group for covalent linkage, a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and a phosphonic acid moiety that can interact with surfaces or provide a negative charge.[1][2]

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₉O₆PS | [1][3] |

| Molecular Weight | 274.27 g/mol | [1][3] |

| Appearance | Solid Powder | [1] |

| Purity | Typically ≥98% | [1][3] |

| CAS Number | 1360716-36-4 | [1][3] |

| Synonyms | (2-{2-[2-(2-sulfanylethoxy)ethoxy]ethoxy}ethyl)phosphonic acid | [1] |

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, its structural components provide strong indications of its solubility characteristics. The presence of the hydrophilic PEG chain and the ionizable phosphonic acid group suggests good solubility in aqueous media.[2][4][5] The solubility of phosphonic acids in water is known to increase significantly in basic media where the phosphonic acid is deprotonated.[5]

Table of Qualitative Solubility

| Solvent | Expected Solubility | Rationale and Remarks | Reference(s) |

| Water / Aqueous Buffers (e.g., PBS) | Soluble | The hydrophilic PEG spacer and the phosphonic acid group contribute to aqueous solubility. Solubility is expected to be pH-dependent, increasing at higher pH. For conjugation reactions, using degassed buffers is recommended to prevent thiol oxidation. | [4][5][6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common polar aprotic solvent for preparing stock solutions of PEGylated molecules. For a related compound, Thiol-PEG3-acid, stock solutions of 40 mg/mL in DMSO can be prepared. | [6] |

| Dimethylformamide (DMF) | Soluble | Another suitable polar aprotic solvent for creating stock solutions. | [6] |

| Ethanol / Methanol | Likely Soluble | Short-chain PEG derivatives are generally soluble in lower alcohols. | [6] |

| Dichloromethane (DCM) | Likely Soluble | Useful for synthetic chemistry applications. | [6] |

Stability and Degradation

The primary stability concern for this compound is the oxidation of the terminal thiol group.[6] The phosphonic acid moiety, in contrast, is generally stable but can be cleaved under harsh acidic conditions.[5] The ether linkages in the PEG chain are also highly stable.

Thiol Group Stability

The thiol group is susceptible to oxidation, which can lead to the formation of a disulfide dimer, rendering the molecule inactive for its intended conjugation reactions.[6] The rate of this oxidation is influenced by several factors:

-

pH: The deprotonated thiolate anion (R-S⁻) is more prone to oxidation than the protonated thiol (R-SH). Therefore, the rate of oxidation increases with higher pH.[6]

-

Oxygen: The presence of molecular oxygen, especially in solution, is a key driver of thiol oxidation.[6]

-

Metal Ions: Trace metal ions can catalyze the oxidation of thiols.[6]

-

Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[7][8]

To ensure the long-term viability of this compound, proper storage and handling are crucial.

Recommended Storage Conditions

| Parameter | Recommendation | Rationale | Reference(s) |

| Temperature | -20°C | Minimizes the rate of chemical degradation, including thiol oxidation. | [1] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Prevents oxidation of the thiol group by atmospheric oxygen. | [6] |

| Light | Protect from light | Light can contribute to degradation pathways. | [1] |

| Moisture | Store in a dry environment | Prevents hydrolysis and other moisture-mediated degradation. | [1] |

| Form | Solid form is generally more stable | For stock solutions, use anhydrous solvents and store at -20°C or -80°C. | [1] |

Degradation Pathway of the Thiol Group

The primary degradation pathway for the thiol group is its oxidation to a disulfide.

Experimental Protocols

The following are general experimental protocols that can be adapted to determine the solubility and stability of this compound.

Protocol for Determining Aqueous Solubility

This protocol is based on the isothermal equilibrium method.[9]

Materials:

-

This compound

-

Purified water and/or buffers of different pH

-

Vials with tight-fitting caps

-

Shaker or agitator at a constant temperature

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC with a suitable detector, or a colorimetric assay for the phosphonic acid group after oxidation)

Procedure:

-

Preparation of Saturated Solutions: To a known volume of the desired solvent (e.g., water, PBS pH 7.4) in a sealed vial, add an excess amount of this compound.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Preparation: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of the dissolved this compound.

-

Data Reporting: Express the solubility in mg/mL or mol/L.

Protocol for Assessing Thiol Stability using Ellman's Assay

Ellman's reagent (DTNB) reacts with free thiols to produce a colored product that can be quantified spectrophotometrically.[6]

Materials:

-

This compound

-

Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

-

Ellman's Reagent Solution (4 mg/mL DTNB in Reaction Buffer)

-

Cysteine or another standard thiol for generating a standard curve

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a Standard Curve:

-

Prepare a stock solution of a standard thiol (e.g., cysteine) in the Reaction Buffer.

-

Create a series of dilutions to generate standards of known concentrations.

-

To a defined volume of each standard, add Ellman's Reagent Solution, mix, and incubate for 15 minutes at room temperature.

-

Measure the absorbance at 412 nm and plot absorbance versus concentration.

-

-

Stability Study Setup:

-

Prepare solutions of this compound at a known concentration in the buffers and conditions to be tested (e.g., different pH values, temperatures).

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each solution.

-

-

Quantification of Free Thiols:

-

Dilute each aliquot in the Reaction Buffer to a concentration that falls within the range of the standard curve.

-

Add Ellman's Reagent Solution, mix, and incubate for 15 minutes.

-

Measure the absorbance at 412 nm.

-

Use the standard curve to determine the concentration of free thiols at each time point.

-

Plot the concentration of free thiols versus time to determine the stability under the tested conditions.

-

Application in PROTAC Synthesis

This compound is a valuable PEG-based linker for the synthesis of PROTACs.[1][10][11] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][12]

The thiol and phosphonic acid groups of this compound can be used as handles to conjugate a target protein ligand and an E3 ligase ligand.

Logical Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound as a linker typically involves a multi-step process.

Conclusion

This compound is a versatile heterobifunctional linker with properties that make it well-suited for applications in bioconjugation and drug delivery, particularly in the development of PROTACs. While specific quantitative data on its solubility and stability are limited, its chemical structure provides a strong basis for predicting its behavior in various solvent systems and under different environmental conditions. The primary stability concern is the oxidation of the thiol group, which can be mitigated through proper handling and storage procedures. The experimental protocols provided in this guide offer a framework for researchers to characterize the solubility and stability of this compound for their specific applications, enabling the robust and reproducible use of this valuable chemical tool.

References

- 1. xcessbio.com [xcessbio.com]

- 2. Thiol-PEG-phosphonic acid | AxisPharm [axispharm.com]

- 3. chemscene.com [chemscene.com]

- 4. Poly(ethylene glycol) α-hydroxy ω-phosphonic acid at SPECIFIC POLYMERS [specificpolymers.com]

- 5. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. The stability of organophosphorus insecticides in fresh blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. precisepeg.com [precisepeg.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Key Applications of Thiol-PEG3-phosphonic Acid in Biotechnology

This compound is a heterobifunctional linker that has become an invaluable tool in biotechnology.[1] Its structure, which includes a terminal thiol (-SH) group, a phosphonic acid (-PO(OH)₂) group, and a three-unit polyethylene (B3416737) glycol (PEG) spacer, allows for the versatile and controlled conjugation of different molecules.[1][2] The thiol group provides a reactive site for attachment to maleimides or noble metal surfaces, while the phosphonic acid group ensures strong binding to metal oxide surfaces.[1][3][4] The hydrophilic PEG spacer enhances solubility, improves biocompatibility, and minimizes non-specific binding of the resulting conjugates.[1][5] This guide explores the core applications, experimental protocols, and technical data related to this compound.

Core Applications

The unique architecture of this compound lends itself to a wide range of applications in biotechnology, including surface modification, bioconjugation, and the development of advanced therapeutic and diagnostic agents.

Surface Modification of Nanoparticles and Metal Oxides

The phosphonic acid moiety has a strong affinity for metal oxide surfaces, forming stable, self-assembled monolayers (SAMs).[4][6] This makes it an excellent choice for functionalizing materials used in medical implants and diagnostics. The thiol group remains available for the subsequent attachment of biomolecules.[2][7]

-

Biocompatible Coatings: It can be used to create mineralized coatings on medical implants, which enhances biocompatibility and can reduce inflammatory responses.[2][7] The phosphonic acid group can interact with calcium ions, facilitating this process.[2][7]

-

Nanoparticle Functionalization: this compound is used to modify the surface of nanoparticles, such as those made of gold or metal oxides (e.g., TiO₂, ZnO).[1][4][8] The PEG spacer provides a hydrophilic shell that prevents aggregation and reduces non-specific protein adsorption, which is critical for in vivo applications.[1][8]

-

Biosensors: By creating a stable, functionalizable layer on a sensor surface, it can be used to immobilize proteins or other biorecognition elements for diagnostic applications.

Bioconjugation and PEGylation

The orthogonal reactivity of the thiol and phosphonic acid groups allows for controlled, multi-step conjugation reactions.[1] This is particularly useful for creating complex biomolecular constructs like antibody-drug conjugates (ADCs).[9]

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody. The phosphonic acid end can be activated to react with amines on the antibody, while the thiol end can react with a maleimide-functionalized drug.[3][9]

-

PEGylation: While this molecule has a short PEG chain, the principles of PEGylation apply. Attaching it to proteins or peptides can improve their pharmacokinetic properties.[9]

Drug Delivery and Theranostics

This compound is extensively used in the development of drug delivery systems.[2][7][10]

-

Enhanced Drug Efficacy: By conjugating it to drugs, it can act as a carrier that increases the drug's solubility and circulation time in the bloodstream, potentially enhancing cellular uptake and efficacy.[2]

-

Targeted Delivery: The terminal thiol or phosphonic acid group can be used to attach targeting ligands (e.g., antibodies, peptides) to drug-loaded nanoparticles, directing them to specific cells or tissues.[2][5][7]

-

Imaging Agents: The phosphonate (B1237965) group's ability to chelate metal ions allows for the development of contrast agents for imaging techniques like MRI or PET.[11]

PROTACs and Live-Cell Imaging

-

PROTACs: this compound serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[12][13] PROTACs are molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[12][13]

-

Live-Cell Imaging: This linker is crucial for creating stable probes for real-time cellular analysis.[5] It can be used to attach fluorescent dyes or targeting molecules to nanoparticles like quantum dots or gold nanoparticles, enabling the tracking of cellular processes.[5]

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative parameters for common experimental procedures involving this compound and related molecules.

Table 1: Reaction Conditions for Bioconjugation

| Parameter | Value | Application Context | Source |

|---|---|---|---|

| Reaction pH | 6.5 - 7.5 | Optimal for selective thiol-maleimide reaction. | [1] |

| Reaction Time | 30 min - 2 hours | Dependent on reactant concentrations and temperature. | [1] |

| Linker to Protein Molar Ratio | 5:1 to 20:1 | Starting range for protein conjugation. | [9] |

| EDC to Acid Molar Ratio | 2:1 | For activation of the acid group. | [9] |

| NHS to Acid Molar Ratio | 5:1 | For activation of the acid group. |[9] |

Table 2: Parameters for Gold Nanoparticle (AuNP) Functionalization

| Parameter | Value | Application Context | Source |

|---|---|---|---|

| Linker to AuNP Molar Ratio | ~10,000:1 | For ligand exchange on citrate-capped AuNPs. | [3][5] |

| Incubation Time | 12 - 24 hours | For self-assembly and ligand exchange. | [3][8] |

| Centrifugation (20 nm AuNPs) | 12,000 x g for 20 min | For purification of functionalized AuNPs. |[5] |

Experimental Protocols

Below are detailed methodologies for key applications of this compound.

Protocol for Surface Modification of Gold Nanoparticles (AuNPs)

This protocol describes the functionalization of citrate-capped AuNPs via a ligand exchange process.[8]

Materials:

-

Citrate-capped gold nanoparticle solution

-

This compound

-

Phosphate (B84403) buffer (10 mM, pH 7.4) or ultrapure water

-

Ethanol (B145695) or water for stock solution

Procedure:

-

Preparation of Linker Solution: Prepare a 1 mM stock solution of this compound in ethanol or water.[3]

-

Functionalization: In a microcentrifuge tube, add the this compound stock solution to the AuNP solution to achieve a high molar excess (e.g., 10,000:1 linker to AuNP).[3][5]

-

Incubation: Incubate the mixture for 12-24 hours at room temperature with gentle stirring to facilitate ligand exchange.[3][8]

-

Purification:

-

Centrifuge the solution to pellet the functionalized AuNPs. The speed and duration will depend on the nanoparticle size (e.g., for 20 nm AuNPs, centrifuge at 12,000 x g for 20 minutes).[5]

-

Carefully remove the supernatant containing the excess, unbound linker.

-

Resuspend the nanoparticle pellet in phosphate buffer or ultrapure water.[3][8]

-

-

Washing: Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of unbound linkers.[8]

-

Storage: After the final wash, resuspend the purified, functionalized AuNPs in the desired buffer and store at 4°C.[8]

Protocol for Two-Step Protein Conjugation

This protocol outlines the conjugation of a protein to another molecule using the heterobifunctional nature of the linker. It involves first activating the phosphonic acid group to react with the protein's amines, followed by the reaction of the thiol group.

Materials:

-

Protein of Interest (POI) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

This compound

-

Activation Buffer (e.g., MES, pH 6.0)

-

Activation Reagents: EDC and NHS (or Sulfo-NHS)

-

Maleimide-functionalized molecule

-

Quenching and Desalting columns for purification

Procedure:

-

Preparation of Solutions:

-

Activation of Phosphonic Acid:

-

Conjugation to Protein:

-

Purification Step 1: Purify the thiol-PEG-protein conjugate using a desalting column or dialysis to remove excess linker and activation reagents.

-

Thiol-Maleimide Reaction:

-